

Application Notes and Protocols for DW14800 in Xenograft Mouse Models

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Compound of Interest

Compound Name: DW14800

Cat. No.: B15144584

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Introduction

DW14800 is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). [1][2][3][4] PRMT5 is an enzyme that plays a crucial role in various cellular processes, and its overexpression has been linked to the progression of several cancers, including hepatocellular carcinoma (HCC). [5][6][7] **DW14800** exerts its anti-cancer effects by reducing the symmetrical dimethylation of histone H4 at arginine 3 (H4R3me2s), which leads to the enhanced transcription of hepatocyte nuclear factor 4 alpha (HNF4α). [5][6][8][9] This, in turn, suppresses the self-renewal capacity of liver cancer stem cells (LCSCs) and promotes their differentiation, thereby inhibiting tumor growth. [6][8][9] These application notes provide a summary of the preclinical data for **DW14800** in HCC xenograft models and detailed protocols for its use.

Data Summary

The following tables summarize the in vitro and in vivo efficacy of **DW14800** in hepatocellular carcinoma models.

Table 1: In Vitro Activity of **DW14800** in HCC Cell Lines

Cell Line	IC ₅₀ (nM)	Assay
Huh-7	17	Proliferation Assay
Hep3B	Not Explicitly Stated	Proliferation Assay

Data extracted from studies on the effects of **DW14800** on HCC cell proliferation.[8]

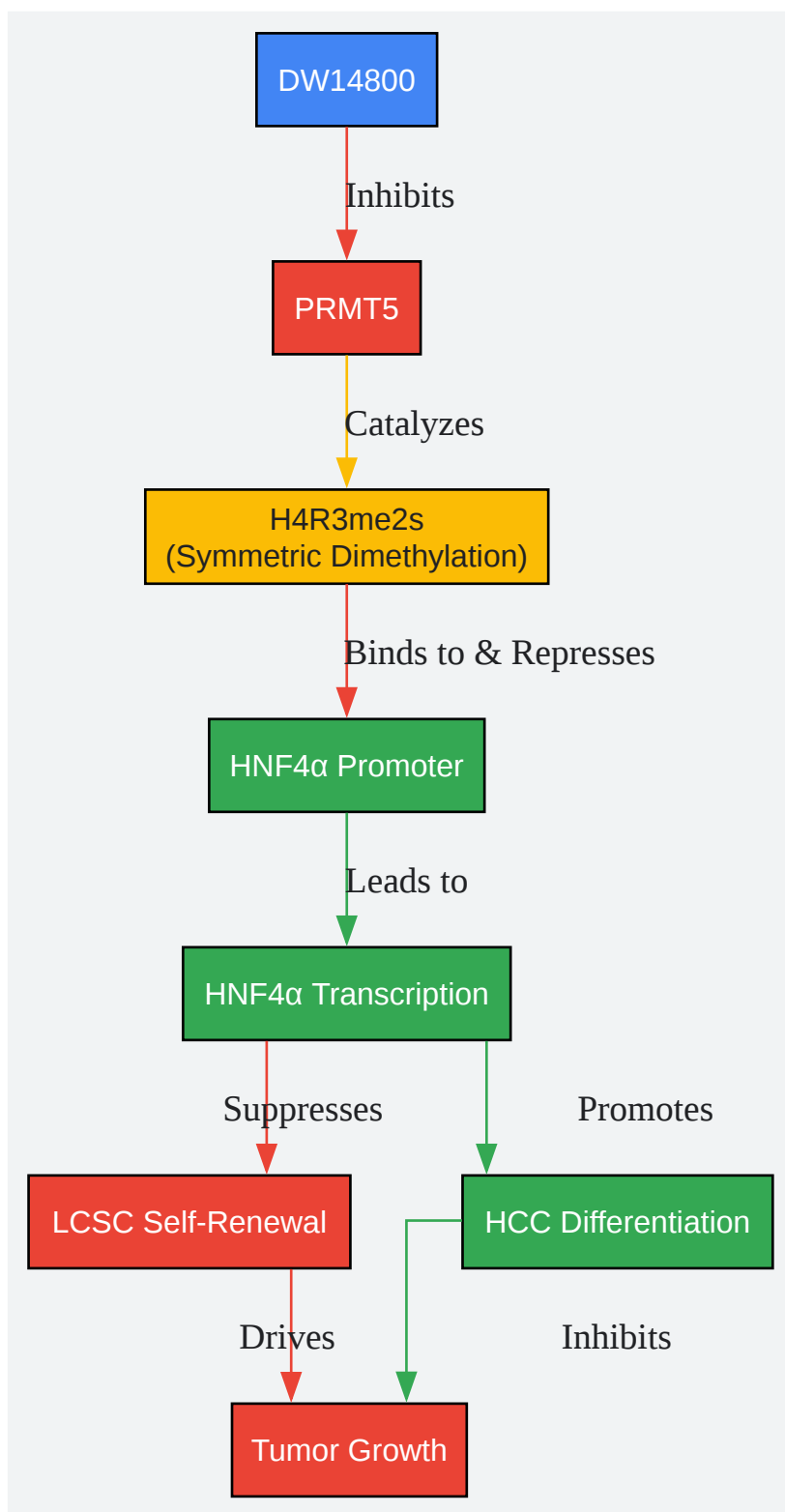
Table 2: In Vivo Efficacy of **DW14800** in a Huh-7 Xenograft Model

Treatment Group	Dosage	Tumor Volume Reduction (%)	Tumor Weight Reduction (%)
DW14800	50 mg/kg/day	Significant	Significant

Note: Specific percentages were not detailed in the abstract, but the study reported significant antitumor effects in the xenograft model.[8][9]

Signaling Pathway

The mechanism of action of **DW14800** involves the inhibition of PRMT5, leading to downstream effects on gene transcription and cancer cell malignancy.



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Caption: **DW14800** signaling pathway in hepatocellular carcinoma.

Experimental Protocols

In Vivo Xenograft Mouse Model Protocol

This protocol is based on the methodology described for testing the efficacy of **DW14800** in a hepatocellular carcinoma xenograft model.[8][9]

1. Cell Culture:

- Culture Huh-7 human hepatocellular carcinoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Animal Husbandry:

- Use 4-6 week old male BALB/c nude mice.
- House the mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.
- Provide ad libitum access to sterile food and water.
- Allow a one-week acclimatization period before the start of the experiment.

3. Tumor Cell Implantation:

- Harvest Huh-7 cells during the logarithmic growth phase and resuspend in serum-free DMEM.
- Subcutaneously inject 5×10^6 Huh-7 cells in a volume of 100 µL into the right flank of each mouse.

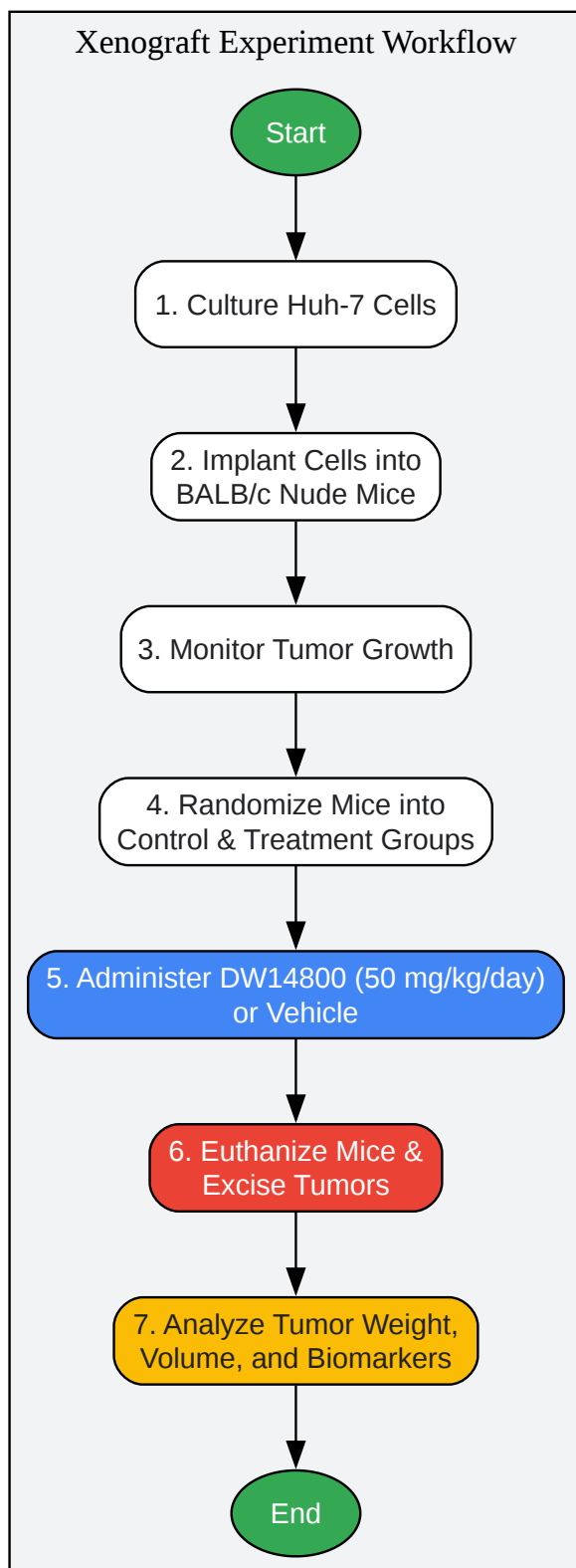
4. Treatment Protocol:

- Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into a control group and a treatment group.
- Prepare **DW14800** in a suitable vehicle for intraperitoneal (i.p.) injection.
- Administer **DW14800** at a dose of 50 mg/kg/day via i.p. injection to the treatment group.
- Administer an equal volume of the vehicle to the control group.
- Continue treatment for the duration specified by the study design (e.g., 2-3 weeks).

5. Endpoint and Analysis:

- At the end of the treatment period, euthanize the mice.
- Excise the tumors, and measure their weight and volume.
- Tumor tissue can be processed for further analysis, such as immunohistochemistry for PRMT5, H4R3me2s, and HNF4 α levels, or for Western blot analysis.

Experimental Workflow Diagram



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Caption: Workflow for **DW14800** efficacy testing in a xenograft model.

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